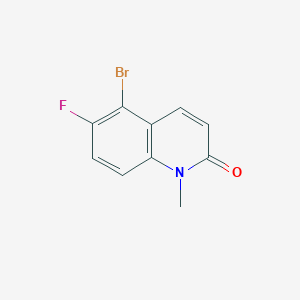
8-Bromo-7-methoxyisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-溴-7-甲氧基异喹啉-1(2H)-酮: 是一种合成有机化合物,属于异喹啉类。异喹啉是与喹啉结构相关的杂环芳香族有机化合物。
准备方法
合成路线和反应条件: 8-溴-7-甲氧基异喹啉-1(2H)-酮的合成通常涉及异喹啉衍生物的溴化和甲氧基化。常见的合成路线可能包括:
溴化: 异喹啉可以使用溴或N-溴代琥珀酰亚胺 (NBS) 在诸如铁或氯化铝之类的催化剂存在下进行溴化。
甲氧基化: 然后,溴化的异喹啉可以在诸如甲醇钠之类的碱存在下与甲醇反应,以引入甲氧基。
工业生产方法: 工业生产方法可能涉及优化大规模合成的反应条件,包括使用连续流反应器和高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型:
氧化: 该化合物可能会发生氧化反应,形成各种氧化衍生物。
还原: 还原反应可用于在特定条件下除去溴或甲氧基。
取代: 溴原子可以用其他亲核试剂取代,例如胺、硫醇或其他卤化物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用诸如氢化铝锂 (LiAlH4) 或钯碳 (Pd/C) 之类的还原剂。
取代: 可以使用诸如叠氮化钠 (NaN3) 或硫醇钠 (NaSR) 之类的试剂进行亲核取代反应。
主要产物: 从这些反应中形成的主要产物将取决于所使用的具体试剂和条件。例如,氧化可能会产生喹啉衍生物,而取代可能会产生各种官能化的异喹啉。
科学研究应用
化学: 8-溴-7-甲氧基异喹啉-1(2H)-酮可用作合成更复杂的有机分子的中间体。其独特的结构使其成为有机合成中的宝贵构建块。
生物学和医学: 该化合物可能在药物化学中具有潜在的应用,特别是在开发针对特定生物途径的药物方面。异喹啉衍生物以其多样的生物活性而闻名,包括抗炎、抗菌和抗癌特性。
工业: 在工业领域,该化合物可用于生产染料、颜料和其他特种化学品。
作用机制
8-溴-7-甲氧基异喹啉-1(2H)-酮的作用机制将取决于其特定的生物靶点。通常,异喹啉衍生物可以与各种酶、受体和其他蛋白质相互作用,调节其活性并导致特定的生物效应。溴和甲氧基的存在可能会增强化合物对某些分子靶点的结合亲和力和选择性。
相似化合物的比较
类似化合物:
7-甲氧基异喹啉-1(2H)-酮: 缺少溴原子,这可能会导致不同的化学反应性和生物活性。
8-溴异喹啉-1(2H)-酮: 缺少甲氧基,这可能会影响其溶解度和与生物靶点的相互作用。
8-溴-7-羟基异喹啉-1(2H)-酮: 羟基可能与甲氧基相比具有不同的化学性质。
独特性: 8-溴-7-甲氧基异喹啉-1(2H)-酮中溴和甲氧基的组合使其在异喹啉衍生物中独树一帜。这种独特的结构可能会导致独特的化学反应性和生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
8-bromo-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-5H,1H3,(H,12,13) |
InChI 键 |
FOHWCSLSTQDTQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=CNC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)

![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)




